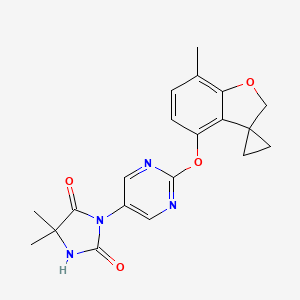

Kv3 modulator 1

Description

Structure

3D Structure

Properties

CAS No. |

1380696-64-9 |

|---|---|

Molecular Formula |

C20H20N4O4 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

5,5-dimethyl-3-[2-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyrimidin-5-yl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C20H20N4O4/c1-11-4-5-13(14-15(11)27-10-20(14)6-7-20)28-17-21-8-12(9-22-17)24-16(25)19(2,3)23-18(24)26/h4-5,8-9H,6-7,10H2,1-3H3,(H,23,26) |

InChI Key |

JYHHQTRVJFMEGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC3=NC=C(C=N3)N4C(=O)C(NC4=O)(C)C)C5(CC5)CO2 |

Origin of Product |

United States |

Foundational & Exploratory

The Linchpin of High-Frequency Neuronal Communication: A Technical Guide to Kv3.1 Channel Function in Fast-Spiking Interneurons

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the critical role of the Kv3.1 voltage-gated potassium channel in fast-spiking interneurons. This guide provides a detailed examination of the channel's electrophysiological properties, its modulation by signaling pathways, and the experimental protocols essential for its study, positioning it as a key resource for advancing research in neuroscience and therapeutic development for neurological disorders.

Fast-spiking interneurons, particularly those positive for the calcium-binding protein parvalbumin, are fundamental to the generation of gamma oscillations and the precise timing of neural circuits. Their ability to fire action potentials at high frequencies is critically dependent on the rapid repolarization of the neuronal membrane, a function largely governed by the Kv3.1 channel.[1][2][3][4] Dysfunction of these channels has been implicated in a range of neurological and psychiatric conditions, including epilepsy, schizophrenia, and ataxia, making them a significant target for novel drug discovery.[5]

This technical guide synthesizes the current knowledge on Kv3.1 channels, presenting quantitative data in accessible formats, detailing experimental methodologies, and providing visual representations of key pathways to facilitate a deeper understanding of their function.

Core Electrophysiological Properties of Kv3.1 Channels

The defining characteristics of Kv3.1 channels that enable high-frequency firing are their rapid activation and deactivation kinetics, coupled with a high threshold for activation. These channels activate at relatively depolarized membrane potentials (typically positive to -20 mV), allowing them to remain closed at resting potential and open swiftly during the peak of an action potential to facilitate rapid repolarization. Their fast deactivation ensures that the channels close promptly as the membrane potential returns to rest, minimizing the afterhyperpolarization and preparing the neuron for the next action potential.

Quantitative Data Summary

The following tables summarize the key quantitative electrophysiological properties of Kv3.1 channels in fast-spiking interneurons, compiled from various studies.

Table 1: Voltage-Dependence of Kv3.1 Channels

| Property | Value | Cell Type / Condition |

| Activation V1/2 | ~ +15 to +27 mV | Hippocampal Basket Cells, Neocortical FS Interneurons |

| Inactivation V1/2 | ~ -10 mV (steady-state) | Heterologous expression systems |

Note: V1/2 represents the voltage at which half of the channels are activated or inactivated. Values can vary based on experimental conditions and the specific splice variant of the channel.

Table 2: Kinetics of Kv3.1 Channels

| Property | Value | Cell Type / Condition |

| Activation Time Constant (τact) | < 1 ms at +70 mV | Hippocampal Basket Cells |

| Deactivation Time Constant (τdeact) | ~ 1-6 ms at -40 to -70 mV | Hippocampal Basket Cells, MNTB neurons |

| Single-Channel Conductance | 8 - 27 pS | Various cell types |

Note: Time constants are voltage-dependent and reflect the speed of channel opening and closing.

Table 3: Pharmacological Modulation of Kv3.1 Channels

| Modulator | Type | Effect on Firing Rate |

| Tetraethylammonium (TEA) | Blocker | Decreases |

| 4-Aminopyridine (4-AP) | Blocker | Decreases |

| AUT1, AUT2 | Positive Modulator | Modulates |

| EX15, RE01 | Positive Modulator | Increases |

Signaling Pathways Modulating Kv3.1 Function

The function and expression of Kv3.1 channels are not static but are dynamically regulated by various intracellular signaling pathways. This modulation allows for fine-tuning of neuronal excitability in response to different physiological and pathological conditions.

One of the key modulators is Protein Kinase C (PKC) . Activation of PKC has been shown to reduce the amplitude of Kv3.1b currents without significantly altering their voltage-dependence. This effect is mediated by a decrease in the channel's open probability.

Another important signaling molecule is the basic Fibroblast Growth Factor (bFGF) . Studies have indicated that bFGF can upregulate the expression of both Kv3.1a and Kv3.1b splice variants. Interestingly, the signaling pathways governing the expression of these two isoforms appear to be distinct, with depolarization selectively increasing Kv3.1b mRNA levels in the presence of bFGF.

The scaffolding protein Ankyrin-R has been identified as a crucial regulator of Kv3.1b localization and function in the membrane of fast-spiking interneurons. Ankyrin-R links Kv3.1b channels to the underlying cytoskeleton and is essential for their proper clustering and stability at the neuronal surface. Loss of Ankyrin-R leads to a significant reduction in Kv3.1b channels and impairs the high-frequency firing capabilities of these neurons.

Experimental Protocols for Studying Kv3.1 Channels

A thorough investigation of Kv3.1 channel function relies on a combination of electrophysiological, immunohistochemical, and molecular biology techniques. The following provides an overview of key experimental protocols.

Whole-Cell Patch-Clamp Recording of Kv3.1 Currents

This technique allows for the direct measurement of ionic currents flowing through Kv3.1 channels in fast-spiking interneurons.

Protocol Overview:

-

Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or neocortex) from rodents. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

-

Cell Identification: Identify fast-spiking interneurons based on their characteristic high-frequency, non-adapting firing pattern in response to depolarizing current injections in current-clamp mode.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.

-

Solution Composition:

-

External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂. To isolate potassium currents, blockers of sodium (e.g., Tetrodotoxin, TTX) and calcium channels can be added.

-

Internal Solution: Typically contains (in mM): 140 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.

-

-

Voltage-Clamp Protocol: To study activation, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to a range of potentials (e.g., -60 mV to +60 mV). To study deactivation, depolarize the cell to activate the channels and then repolarize to various negative potentials to measure the tail currents.

-

Pharmacological Isolation: Apply low concentrations of TEA (≤1 mM) or 4-AP to selectively block Kv3.1-containing channels and isolate their contribution to the total outward current.

Immunohistochemistry for Kv3.1b in Parvalbumin-Positive Interneurons

This method is used to visualize the subcellular localization of the Kv3.1b protein and its co-expression with parvalbumin.

Protocol Overview:

-

Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and prepare cryostat or vibratome sections of the brain.

-

Antigen Retrieval (if necessary): For some antibodies, a brief heat-induced epitope retrieval step can improve signal.

-

Blocking and Permeabilization: Incubate sections in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) to reduce non-specific binding and permeabilize the membranes.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in blocking solution.

-

Rabbit anti-Kv3.1b

-

Mouse anti-Parvalbumin

-

-

Secondary Antibody Incubation: After washing, incubate sections with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594).

-

Mounting and Imaging: Mount the sections with an anti-fade mounting medium and visualize using a confocal microscope.

In Situ Hybridization for Kv3.1 mRNA

This technique allows for the detection and localization of Kv3.1 mRNA within brain tissue, providing information about which cells are transcribing the KCNC1 gene.

Protocol Overview:

-

Probe Synthesis: Synthesize digoxigenin (DIG)-labeled antisense RNA probes complementary to the Kv3.1 mRNA sequence.

-

Tissue Preparation: Prepare fresh-frozen cryostat sections of the brain.

-

Hybridization: Incubate the sections with the labeled probe in a hybridization buffer at an elevated temperature (e.g., 65-70°C) overnight.

-

Washing: Perform a series of stringent washes to remove unbound probe.

-

Immunodetection: Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Signal Development: Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the hybridized probe.

Conclusion and Future Directions

The Kv3.1 channel is unequivocally a cornerstone of fast-spiking interneuron function, enabling the high-fidelity neural signaling required for complex brain operations. This guide provides a foundational resource for professionals in neuroscience research and drug development, summarizing the key electrophysiological characteristics, regulatory pathways, and experimental approaches for studying this vital ion channel.

Future research will likely focus on several key areas. A deeper understanding of the specific contributions of different Kv3.1 splice variants to neuronal function is needed. Elucidating the full spectrum of signaling pathways that modulate Kv3.1 channels in both health and disease will open new avenues for therapeutic intervention. Furthermore, the development of highly specific pharmacological modulators for Kv3.1 channels holds immense promise for the treatment of a variety of neurological and psychiatric disorders characterized by dysfunctional inhibitory circuits. The continued investigation of Kv3.1 channels will undoubtedly lead to significant advances in our understanding of brain function and the development of novel therapies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The Expression of Two Splice Variants of the Kv3.1 Potassium Channel Gene Is Regulated by Different Signaling Pathways | Journal of Neuroscience [jneurosci.org]

- 3. Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Kv3 Positive Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of positive modulators of the Kv3 family of voltage-gated potassium channels. Kv3 channels are critical regulators of neuronal excitability, particularly in fast-spiking interneurons, and their modulation represents a promising therapeutic strategy for a variety of neurological and psychiatric disorders.[1][2] This document synthesizes key findings on modulator binding sites, effects on channel gating, and the downstream consequences for neuronal firing. It also includes detailed experimental methodologies and quantitative data to support further research and development in this area.

Core Mechanism of Action: Enhancing High-Frequency Firing

Kv3 channels are distinguished by their rapid activation and deactivation kinetics at depolarized membrane potentials, typically more positive than -10 mV.[1] This biophysical profile is essential for enabling neurons to fire action potentials at high frequencies, a crucial function for cell types like fast-spiking GABAergic interneurons, auditory brainstem neurons, and cerebellar Purkinje cells.[1][3]

Positive allosteric modulators (PAMs) of Kv3 channels enhance their activity by binding to a site distinct from the ion-conducting pore. This binding event instigates a conformational change in the channel protein that primarily results in a negative shift of the voltage-dependence of activation . Consequently, the channels have a higher probability of opening at more hyperpolarized potentials, leading to an increased potassium (K+) current for a given membrane depolarization. This enhanced K+ efflux facilitates more rapid repolarization of the neuronal membrane following an action potential, thereby shortening the refractory period and enabling the neuron to sustain higher firing frequencies.

Certain Kv3 positive modulators have also been shown to affect other channel properties, such as slowing the deactivation kinetics and, at higher concentrations, shifting the voltage-dependence of inactivation to more negative potentials.

Modulator Binding Sites: A Novel Allosteric Pocket

Recent advances in cryo-electron microscopy (cryo-EM) have elucidated the binding sites of several Kv3 positive modulators, revealing a novel allosteric pocket.

-

Location: The primary binding site for several modulators, including Lu AG00563 and AUT5, is located at the extracellular interface between the voltage-sensing domain (VSD) of one subunit and the pore domain (PD) of an adjacent subunit. This pocket is situated in a region that is a hotspot for disease-causing mutations.

-

Molecular Interactions: The binding of the modulator in this pocket stabilizes the open conformation of the channel. For instance, the cryo-EM structure of the Kv3.1/AUT5 complex shows that AUT5 binding promotes rearrangements of the channel's extracellular turret regions and their interactions with the VSD, which in turn favors the open state. The unique turret regions of Kv3.1 and Kv3.2 are critical determinants of the selective positive modulation by compounds like AUT5. Similarly, the modulator "compound-4" binds in a pocket wedged between the VSD and PD, partially formed by an annular phospholipid molecule, and its binding alters the conformation of the turret domain.

This discovery of a novel binding site provides a structural basis for the mechanism of action of these small molecule potentiators and opens avenues for structure-based drug design.

Quantitative Data on Kv3 Positive Modulators

The following tables summarize the quantitative effects of various Kv3 positive modulators on channel function.

Table 1: Potency and Efficacy of Kv3 Positive Modulators

| Compound Name | Modulator Type | Target(s) | Potency (EC₅₀) | Efficacy (Maximum Potentiation) | Reference(s) |

| AUT1 | Positive Allosteric Modulator (PAM) | Kv3.1, Kv3.2 | 4.7 µM (hKv3.1b), 4.9 µM (hKv3.2a) | Not specified | |

| AUT2 | Positive Allosteric Modulator (PAM) | Kv3.1, Kv3.2 | 0.9 µM (hKv3.1b), 1.9 µM (hKv3.2a) | Not specified | |

| AUT5 | Positive Allosteric Modulator (PAM) | Kv3.1, Kv3.2 | ~3 µM (Kv3.2) | Not specified | |

| compound-4 | Positive Allosteric Modulator (PAM) | Kv3.1, Kv3.2 | Not specified | 205% at 1.25 µM (Kv3.1) | |

| EX15 | Positive Allosteric Modulator (PAM) | Kv3.1, Kv3.2 (inhibits Kv3.4) | Not specified | Not specified | |

| RE01 | Positive Allosteric Modulator (PAM) | Kv3.1, Kv3.2 | Not specified | Not specified | |

| AUT00206 | Positive Allosteric Modulator (PAM) | Kv3.1, Kv3.2 | Not specified | Not specified |

Table 2: Biophysical Effects of Kv3 Positive Modulators

| Compound | Concentration | Effect on Voltage-Dependent Activation (ΔV₁/₂) | Effect on Current Amplitude | Other Notable Effects | Reference(s) |

| AUT1 | 10 µM | Shifts to more negative potentials | 124.0% increase at -10 mV | Shifts open probability to more negative potentials | |

| AUT2 | 1 µM | Shifts to more negative potentials | 136.2% increase at -10 mV | Slows deactivation rate | |

| AUT2 | 10 µM | Shifts to more negative potentials | 331.0% increase at -10 mV (initial) | Shifts inactivation to more negative potentials | |

| AUT5 | 2 µM | Hyperpolarizing shift | Not specified | Slows deactivation | |

| compound-4 | 1.25 µM | Shifts to more negative potentials | 205% increase | Loss of potentiation at higher concentrations | |

| EX15 | Not specified | Not specified | Enables faster activating kinetics | Increases firing frequency in fast-spiking interneurons | |

| RE01 | Not specified | Not specified | Enables faster activating kinetics | Increases firing frequency in fast-spiking interneurons |

Experimental Protocols

The characterization of Kv3 positive modulators predominantly relies on electrophysiological techniques, particularly whole-cell patch-clamp recordings.

Whole-Cell Patch-Clamp Electrophysiology in Heterologous Expression Systems

This protocol is the standard for characterizing the direct effects of modulators on Kv3 channels expressed in cell lines (e.g., CHO or HEK293 cells).

Objective: To measure the effect of a Kv3 positive modulator on the voltage-dependent activation, deactivation, and kinetics of Kv3 currents.

Methodology:

-

Cell Culture and Transfection:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media.

-

Transfect the cells with a plasmid encoding the human or rat Kv3 channel subtype of interest (e.g., Kv3.1b).

-

Culture cells under standard conditions and plate them onto glass coverslips for recording.

-

-

Electrophysiological Recording:

-

Place a coverslip with transfected cells in a recording chamber and perfuse with an extracellular solution (e.g., containing in mM: 140 NaCl, 5.4 KCl, 1.3 CaCl₂, 25 HEPES, 33 glucose, pH 7.4).

-

Establish a whole-cell voltage-clamp recording from a single transfected cell using a patch pipette (3-5 MΩ resistance) filled with an intracellular solution.

-

Hold the cell at a negative membrane potential (e.g., -80 mV or -90 mV).

-

To assess voltage-dependent activation: Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 100-200 ms).

-

Record baseline Kv3 currents.

-

Perfuse the cell with a solution containing the Kv3 positive modulator at the desired concentration.

-

Record the currents again after the application of the compound.

-

To assess voltage-dependent inactivation: Use a two-pulse protocol, consisting of a long prepulse (e.g., 30 seconds) to various potentials followed by a test pulse to a fixed potential (e.g., +40 mV).

-

To assess deactivation kinetics: Elicit tail currents by repolarizing the membrane to various negative potentials after a brief depolarizing pulse.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Plot the current-voltage (I-V) relationship.

-

Calculate the conductance-voltage (G-V) relationship by dividing the peak current by the driving force (V_membrane - E_K).

-

Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V₁/₂) and the slope factor (k).

-

Analyze the shift in V₁/₂ induced by the modulator.

-

Analyze the time course of current activation and deactivation by fitting the current traces with exponential functions.

-

Perform statistical analysis (e.g., paired t-test) to determine the significance of the observed effects.

-

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is used to investigate the effects of Kv3 modulators on the firing properties of neurons within a more physiologically relevant context.

Objective: To determine the effect of a Kv3 positive modulator on the action potential firing characteristics of specific neuronal populations (e.g., fast-spiking interneurons).

Methodology:

-

Brain Slice Preparation:

-

Anesthetize an animal (e.g., mouse or rat) in accordance with institutional guidelines.

-

Perfuse transcardially with ice-cold, oxygenated slicing solution.

-

Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) of the region of interest using a vibratome.

-

Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Identify target neurons (e.g., fast-spiking interneurons in the cortex or neurons in the medial nucleus of the trapezoid body) using differential interference contrast (DIC) optics.

-

Establish a whole-cell patch-clamp configuration in current-clamp mode.

-

Record baseline neuronal activity, including resting membrane potential, input resistance, and action potential firing in response to depolarizing current injections of varying amplitudes.

-

Bath-apply the Kv3 positive modulator to the slice via the perfusion system.

-

Record changes in action potential threshold, amplitude, width, and firing frequency in response to the same depolarizing current injections.

-

-

Data Analysis:

-

Analyze the recorded traces using electrophysiology software.

-

Measure the parameters listed above before and after drug application.

-

Construct firing frequency versus current injection (F-I) plots.

-

Perform statistical analysis to determine the significance of the modulator's effects on neuronal firing properties.

-

Visualizations of Mechanisms and Workflows

Signaling Pathway of Kv3 Positive Modulation

Caption: Signaling pathway of a Kv3 positive modulator.

Experimental Workflow for Characterizing Kv3 Modulators

Caption: Experimental workflow for Kv3 modulator characterization.

Conclusion

Kv3 positive modulators represent a promising class of therapeutic agents for neurological and psychiatric disorders characterized by dysregulated neuronal firing. Their mechanism of action, centered on the allosteric enhancement of Kv3 channel function through a negative shift in the voltage-dependence of activation, provides a targeted approach to restoring high-frequency firing capabilities in critical neuronal circuits. The elucidation of their novel binding site at the VSD-PD interface offers a solid foundation for future structure-based drug discovery efforts. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of this important class of ion channel modulators.

References

The Pivotal Role of Kv3 Channels in Orchestrating Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Kv3 family of voltage-gated potassium channels and their critical role in regulating neuronal excitability. We delve into the core biophysical properties, anatomical distribution, and physiological functions of these channels, with a particular focus on their contribution to high-frequency firing in neurons. This document also presents detailed experimental methodologies for studying Kv3 channels and explores their modulation through various signaling pathways, offering valuable insights for research and therapeutic development.

Introduction to Kv3 Channels: The High-Frequency Firing Specialists

Voltage-gated potassium (Kv) channels are essential regulators of neuronal excitability, shaping action potential waveforms and controlling firing patterns.[1] Among the diverse family of Kv channels, the Kv3 subfamily stands out for its unique biophysical properties that are exquisitely tailored to enable neurons to fire action potentials at high frequencies, often approaching 1,000 Hz.[2][3] This capability is crucial for specialized neurons involved in processing auditory information, motor coordination, and cognitive functions.[4][5]

The Kv3 channel family is encoded by four genes: KCNC1 (Kv3.1), KCNC2 (Kv3.2), KCNC3 (Kv3.3), and KCNC4 (Kv3.4). Each of these genes can produce multiple protein isoforms through alternative splicing, further diversifying their functional properties and regulatory mechanisms. A functional Kv3 channel is a tetramer formed by four alpha subunits, which can be homomeric or heteromeric assemblies of different Kv3 subunits.

The hallmark features of Kv3 channels are their high activation threshold (typically activating at potentials more positive than -10 mV) and exceptionally fast activation and deactivation kinetics. These properties allow them to rapidly repolarize the neuronal membrane after an action potential without significantly affecting the action potential threshold or duration of the refractory period. This rapid repolarization is key to minimizing the afterhyperpolarization and allowing for the quick recovery of sodium channels from inactivation, thereby enabling sustained high-frequency firing.

Biophysical Properties of Kv3 Channel Subtypes

The four Kv3 channel subtypes exhibit distinct biophysical properties that contribute to their specific roles in neuronal function. These properties are summarized in the table below.

| Channel Subtype | Activation Threshold (mV) | Activation Time Constant (τ_on) at +30 mV | Deactivation Time Constant (τ_off) | Inactivation Characteristics |

| Kv3.1 | > -10 | ~0.5 - 1.5 ms | Very fast (~1-2 ms) | Little to no inactivation within physiological timeframes. |

| Kv3.2 | > -10 | ~1 - 2 ms | Very fast (~1-3 ms) | Little to no inactivation within physiological timeframes. |

| Kv3.3 | > -10 | ~1 - 3 ms | Fast (~5-15 ms) | Undergoes substantial N-type inactivation. |

| Kv3.4 | > -10 | ~0.5 - 1 ms | Fast (~5-10 ms) | Undergoes substantial and rapid N-type inactivation. |

Note: The values presented in this table are approximate and can vary depending on the expression system, recording conditions, and specific splice variant.

Distribution and Function of Kv3 Channels in the Nervous System

Kv3 channels are prominently expressed in neurons that exhibit high-frequency firing. Their distribution is widespread but also remarkably specific to certain neuronal populations.

-

Kv3.1 and Kv3.2: These subtypes are often co-expressed in fast-spiking GABAergic interneurons of the cortex and hippocampus, as well as in neurons of the globus pallidus and the auditory brainstem. Their presence in these inhibitory interneurons is critical for maintaining the balance between excitation and inhibition in neuronal circuits.

-

Kv3.3: High levels of Kv3.3 are found in cerebellar Purkinje cells and in various brainstem nuclei, particularly those involved in auditory processing. Mutations in the KCNC3 gene are linked to spinocerebellar ataxia type 13 (SCA13), highlighting the importance of Kv3.3 in motor coordination.

-

Kv3.4: This subtype is expressed in various neuronal populations, including dentate granule cells of the hippocampus and cerebellar stellate interneurons. It often forms heteromeric channels with other Kv3 subunits, contributing to the diversity of potassium currents in these neurons.

The subcellular localization of Kv3 channels is also tightly regulated, with channels being targeted to the soma, axons, and presynaptic terminals. This precise localization allows them to fine-tune action potential waveforms and regulate neurotransmitter release at synaptic boutons.

Experimental Protocols for Studying Kv3 Channels

A variety of experimental techniques are employed to investigate the properties and functions of Kv3 channels.

Electrophysiology: Patch-Clamp Recording

Objective: To characterize the biophysical properties of Kv3 channels, including their voltage-dependence of activation and inactivation, and their kinetics.

Methodology:

-

Cell Preparation: Utilize heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes) transfected with the Kv3 channel subunit of interest, or use primary neuronal cultures or acute brain slices containing neurons that endogenously express Kv3 channels.

-

Recording Configuration: Employ the whole-cell or outside-out patch-clamp configuration to record macroscopic currents.

-

Voltage Protocols:

-

Activation: From a holding potential of -80 mV or -90 mV, apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

-

Deactivation: Following a brief depolarizing pulse to fully activate the channels (e.g., to +40 mV), apply a series of repolarizing voltage steps to measure the tail currents, which reflect the closing of the channels.

-

Inactivation: Use a two-pulse protocol. A long pre-pulse (seconds) to various test potentials is followed by a test pulse to a fixed depolarizing potential (e.g., +40 mV) to measure the fraction of available channels.

-

-

Data Analysis:

-

Generate current-voltage (I-V) and conductance-voltage (G-V) relationships. Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V1/2).

-

Fit the time course of current activation and deactivation with exponential functions to determine the respective time constants (τ).

-

Molecular Biology and Biochemistry

Objective: To study the expression, localization, and protein-protein interactions of Kv3 channels.

Methodology:

-

In Situ Hybridization: To visualize the mRNA distribution of different Kv3 channel subtypes in brain tissue.

-

Immunohistochemistry and Immunocytochemistry: To determine the subcellular localization of Kv3 channel proteins in neurons using specific antibodies.

-

Western Blotting: To quantify the protein levels of Kv3 channels in tissue lysates or cell cultures.

-

Co-immunoprecipitation: To identify proteins that interact with Kv3 channels, such as regulatory kinases or scaffolding proteins.

Pharmacology

Objective: To investigate the function of Kv3 channels using specific blockers and modulators.

Methodology:

-

Pharmacological Blockade: Apply known Kv3 channel blockers, such as tetraethylammonium (TEA) at low millimolar concentrations or 4-aminopyridine (4-AP), during electrophysiological recordings to isolate Kv3 channel-mediated currents. Blood depressing substance-1 (BDS-1) has also been used, but its specificity can be a concern.

-

Pharmacological Modulation: Utilize positive or negative modulators of Kv3 channels to study their impact on neuronal firing patterns. For example, positive modulators can shift the voltage-dependence of activation to more negative potentials.

Regulation of Kv3 Channels by Signaling Pathways

The function of Kv3 channels is dynamically regulated by various intracellular signaling pathways, most notably through phosphorylation.

Phosphorylation by Protein Kinase C (PKC)

Protein Kinase C (PKC) plays a significant role in modulating the activity of Kv3 channels. For instance, the Kv3.1b splice variant is a substrate for PKC phosphorylation at Serine-503. Basal phosphorylation at this site decreases the Kv3.1 current, which can reduce a neuron's ability to sustain high-frequency firing. The phosphorylation state of Kv3.1b is dynamically regulated by different PKC isozymes, including conventional and novel PKCs.

PKC-mediated phosphorylation of Kv3.1b channels.

Modulation by the Nitric Oxide (NO) - cGMP Pathway

The nitric oxide (NO) signaling pathway can also modulate Kv3 channel activity. NO activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic GMP (cGMP). This, in turn, activates cGMP-dependent protein kinase (PKG), which can indirectly suppress Kv3.1 and Kv3.2 currents through the activation of a serine-threonine phosphatase. This suggests that the basal phosphorylation of Kv3 channels is necessary for their proper function, and dephosphorylation via the NO-cGMP-PKG pathway can serve as a potent regulatory mechanism.

NO-cGMP pathway modulating Kv3 channel activity.

Experimental Workflow for Investigating Kv3 Channel Modulation

The following diagram outlines a typical experimental workflow for investigating the modulation of Kv3 channels in a neuronal context.

References

- 1. Structural insights into the function, dysfunction and modulation of Kv3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Voltage-gated potassium channels as a potential therapeutic target for the treatment of neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Kv3.1 Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium channel Kv3.1, a member of the Shaw-related subfamily, is a critical regulator of neuronal excitability. Predominantly expressed in fast-spiking neurons, such as parvalbumin-positive interneurons in the cortex and hippocampus, as well as in the auditory brainstem and cerebellum, Kv3.1 channels possess unique biophysical properties.[1][2] Their high activation threshold and rapid activation and deactivation kinetics are essential for sustaining high-frequency firing and ensuring the rapid repolarization of action potentials.[1]

Dysfunction of Kv3.1 channels has been implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia, epilepsy, and ataxia. Consequently, the development of selective modulators for Kv3.1 represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, characterization, and development of Kv3.1 modulators, with a focus on both positive and negative allosteric modulators. It details the experimental protocols used for their characterization, presents quantitative data for key compounds, and illustrates the underlying signaling pathways and experimental workflows.

Kv3.1 Modulators: Classes and Mechanisms of Action

Kv3.1 modulators can be broadly categorized into two main classes: positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) or inhibitors.

-

Positive Allosteric Modulators (PAMs): These compounds enhance the function of Kv3.1 channels. A primary mechanism of action for many identified PAMs is a hyperpolarizing (leftward) shift in the voltage-dependence of channel activation. This shift means the channels are more likely to open at more negative membrane potentials, closer to the threshold for action potential firing. This can lead to an increase in the repolarizing current during an action potential, thereby enabling neurons to fire at higher frequencies with greater fidelity.

-

Negative Allosteric Modulators (NAMs) and Inhibitors: These molecules reduce the function of Kv3.1 channels. Their mechanisms can include direct channel block, a depolarizing (rightward) shift in the voltage-dependence of activation, or an enhancement of channel inactivation. By inhibiting Kv3.1 currents, these modulators can broaden the action potential waveform and reduce the maximum firing frequency of neurons.

Key Kv3.1 Modulators and their Quantitative Data

The following tables summarize the quantitative data for representative Kv3.1 positive and negative modulators.

Table 1: Positive Allosteric Modulators of Kv3.1

| Compound | Chemical Class | Target(s) | Potency (pEC50/EC50) | Key Electrophysiological Effects | Reference(s) |

| AUT1 | Imidazolidinedione | Kv3.1/Kv3.2 | pEC50 = 5.33 (Kv3.1b) | Shifts voltage-dependence of activation to more negative potentials. | |

| AUT00206 (AUT2) | Imidazolidinedione | Kv3.1/Kv3.2 | Not specified | Shifts voltage-dependence of activation and inactivation to more negative potentials. | |

| Compound-4 | Not specified | Kv3.1-selective | Potentiation at 1.25 µM (205%) | Shifts voltage-dependence of activation to more negative potentials. | |

| RE1 | Hydantoin | Kv3.1 | EC50 = 4.5 µM | Increases Kv3.1 currents; hyperpolarizing shift in activation kinetics. | |

| EX15 | Hydantoin | Kv3.1/Kv3.2 | EC50 = 1.3 µM (Kv3.1) | Increases Kv3.1 currents; hyperpolarizing shift in activation kinetics. |

Table 2: Negative Allosteric Modulators and Inhibitors of Kv3.1

| Compound | Chemical Class | Target(s) | Potency (IC50) | Key Electrophysiological Effects | Reference(s) |

| Rosiglitazone | Thiazolidinedione | Kv3.1 | IC50 = 29.8 µM | Inhibits Kv3.1 currents in a concentration-dependent manner; accelerates current decay. | |

| alpha-KTx 15.1 | Scorpion Toxin Peptide | Kv3.1 | ~170 nM | Potent and selective block of Kv3.1 channels. | |

| Tetraethylammonium (TEA) | Quaternary ammonium | Broad-spectrum K+ channel blocker | IC50 = 0.2 mM | Non-selective inhibitor of Kv3.1. | |

| 4-Aminopyridine (4-AP) | Pyridine derivative | Broad-spectrum K+ channel blocker | IC50 = 29 µM | Non-selective inhibitor of Kv3.1. |

Signaling Pathways and Regulation of Kv3.1

The activity of Kv3.1 channels is not static and can be modulated by intracellular signaling pathways, primarily through phosphorylation. Protein Kinase C (PKC) has been identified as a key regulator of Kv3.1b, the predominant splice variant in the mature nervous system.

Basal phosphorylation of Kv3.1b at Serine-503 by PKC can suppress the channel's current, thereby reducing a neuron's capacity for high-frequency firing. This phosphorylation state is dynamically regulated, with dephosphorylation leading to an increase in Kv3.1 current. This signaling cascade provides a mechanism for activity-dependent modulation of neuronal excitability.

Experimental Protocols for Kv3.1 Modulator Discovery and Characterization

The identification and validation of novel Kv3.1 modulators rely on a combination of high-throughput screening assays and detailed biophysical characterization.

High-Throughput Screening: Thallium Flux Assay

A common method for initial screening of large compound libraries is the thallium flux assay. This fluorescence-based assay provides a surrogate measure of potassium channel activity.

Methodology:

-

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, expressing the human Kv3.1 channel is used.

-

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound Application: Test compounds are added to the cells.

-

Stimulation: A stimulus buffer containing a high concentration of thallium (Tl+) and potassium (K+) is added to depolarize the cell membrane, leading to the opening of Kv3.1 channels.

-

Fluorescence Measurement: The influx of Tl+ through the open Kv3.1 channels results in an increase in fluorescence, which is measured kinetically using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the Kv3.1 channel activity. Inhibitors will decrease the fluorescence signal, while PAMs can be identified in subsequent potentiation assays.

Gold Standard Characterization: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the definitive technique for characterizing the detailed effects of modulators on Kv3.1 channel biophysics.

Methodology:

-

Cell Preparation: Cells expressing Kv3.1 channels are cultured on coverslips.

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

-

-

Voltage Protocols:

-

Activation: From a holding potential of -80 mV or -90 mV, cells are depolarized with voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments) to elicit Kv3.1 currents. The current-voltage (I-V) relationship is then plotted.

-

Inactivation: A two-pulse protocol is used. A long pre-pulse to various potentials is followed by a test pulse to a fixed potential (e.g., +40 mV) to measure the fraction of available channels.

-

-

Compound Application: After establishing a stable baseline recording, the modulator is applied to the external solution via a perfusion system.

-

Data Analysis: The effects of the modulator on current amplitude, voltage-dependence of activation and inactivation (V1/2), and activation/deactivation kinetics are quantified.

Functional Consequences of Kv3.1 Modulation

The modulation of Kv3.1 channels has significant implications for neuronal function, particularly in fast-spiking interneurons.

By enhancing the repolarizing capacity of fast-spiking interneurons, Kv3.1 PAMs can potentially restore normal network oscillations and improve cognitive function in disorders like schizophrenia. Conversely, Kv3.1 inhibitors, by reducing firing frequency, may have applications in conditions characterized by neuronal hyperexcitability.

Synthesis of Kv3.1 Modulators

Many of the small molecule Kv3.1 modulators, such as AUT1 and AUT00206, belong to the imidazolidinedione class of compounds. While the specific synthetic routes for these proprietary molecules are not publicly available, a general approach for the synthesis of the imidazolidinedione core involves the reaction of an isocyanate with an amino acid ester, followed by cyclization. Subsequent functionalization at various positions on the imidazolidinedione ring allows for the optimization of potency and selectivity for the Kv3.1 channel.

Conclusion

The discovery and development of selective Kv3.1 modulators represent a promising avenue for the treatment of a range of neurological and psychiatric disorders. The unique biophysical properties of Kv3.1 and its crucial role in fast-spiking neurons make it an attractive therapeutic target. This technical guide has provided an overview of the current landscape of Kv3.1 modulator discovery, including key compounds, their mechanisms of action, and the experimental methodologies used for their characterization. Continued research into the complex signaling pathways that regulate Kv3.1 and the development of novel modulators with improved selectivity and pharmacokinetic profiles will be critical for translating the therapeutic potential of targeting this important ion channel into clinical reality.

References

The Pharmacology of Novel Kv3 Channel Openers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium (Kv) channels of the Kv3 subfamily, comprising Kv3.1, Kv3.2, Kv3.3, and Kv3.4, are key regulators of neuronal excitability. Their unique biophysical properties, including high activation thresholds and fast deactivation kinetics, enable neurons to fire at high frequencies with great precision. This makes them critical for a variety of neurological functions, and their dysfunction has been implicated in disorders such as epilepsy, schizophrenia, and ataxia. Consequently, the development of novel pharmacological agents that positively modulate, or "open," Kv3 channels represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the pharmacology of recently developed Kv3 channel openers, focusing on their quantitative properties, the experimental protocols used to characterize them, and the underlying molecular mechanisms and signaling pathways.

Pharmacology of Novel Kv3 Channel Openers

A new class of imidazolidinedione derivatives, including AUT1, AUT2, and AUT5, along with other small molecules like EX15, RE01, and AUT-00201, has emerged as potent and selective positive modulators of Kv3 channels. These compounds typically enhance channel function by shifting the voltage-dependence of activation to more negative potentials, thereby increasing the probability of channel opening at lower levels of depolarization.

Quantitative Data on Novel Kv3 Channel Openers

The following tables summarize the key pharmacological parameters of these novel Kv3 channel openers, facilitating a direct comparison of their potency and efficacy.

| Compound | Target Channel(s) | EC50 | Effect on V½ of Activation | Cell Type | Reference(s) |

| AUT1 | hKv3.1b, hKv3.2a | 4.7 µM (hKv3.1b), 4.9 µM (hKv3.2a) | Leftward shift | CHO cells | [1] |

| AUT2 | hKv3.1b, hKv3.2a | 0.9 µM (hKv3.1b), 1.9 µM (hKv3.2a) | Leftward shift | CHO cells | [1] |

| RE01 (RE1) | hKv3.1a | 4.5 µM | Shift from 5.63 mV to -9.71 mV (at 30 µM) | HEK293 cells | |

| EX15 | hKv3.1a | 1.3 µM | Shift from 10.77 mV to -15.11 mV (at 10 µM) | HEK293 cells | |

| AUT-00201 | hKv3.1 | Concentration-dependent | Leftward shift | HEK293T cells | [2] |

| AUT5 | Kv3.2 | Not explicitly stated, but effective at 2 µM | Significant leftward shift | Oocytes | [3] |

| Compound | Effect on Channel Kinetics | In Vivo Efficacy | Animal Model | Reference(s) |

| AUT1 | Slows deactivation | Reverses 'manic-like' behavior | Amphetamine-induced hyperactivity and ClockΔ19 mutant mice | |

| AUT2 | Slows deactivation | Modulates firing rate at high stimulation | Mouse MNTB neurons in brain slices | |

| RE01 (RE1) | Reduces activation time constant, markedly reduces deactivation time constant | Increases firing frequency in fast-spiking interneurons | Rat hippocampal slices | |

| EX15 | Reduces activation time constant, most prominent reduction in deactivation time constant | Increases firing frequency in fast-spiking interneurons | Rat hippocampal slices | |

| AUT-00201 | Not explicitly stated | Improves motor coordination and reduces seizure susceptibility | Mouse model of Progressive Myoclonus Epilepsy type 7 (EPM7) and ALS | [4] |

| AUT5 | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Experimental Protocols

The characterization of novel Kv3 channel openers relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited in the development of these compounds.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the direct effects of compounds on Kv3 channel function in a controlled cellular environment.

-

Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably or transiently transfected with the specific Kv3 channel subtype of interest.

-

Recording Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.3 with KOH).

-

-

Voltage-Clamp Protocol for Activation:

-

Hold the cell membrane at a potential of -80 mV.

-

Apply a series of depolarizing voltage steps, for example, from -70 mV to +60 mV in 10 mV increments for 200 ms.

-

Record the resulting outward potassium currents.

-

To determine the voltage of half-maximal activation (V½), convert the peak current at each voltage step to conductance (G) and normalize it to the maximal conductance (Gmax).

-

Fit the resulting conductance-voltage (G-V) curve with a Boltzmann function: G/Gmax = 1 / (1 + exp((V½ - Vm) / k)), where Vm is the membrane potential and k is the slope factor.

-

-

Compound Application: After establishing a baseline recording, the compound of interest is perfused into the recording chamber at various concentrations to determine its effect on channel gating and kinetics.

In Vivo Behavioral and Efficacy Models

-

Accelerated Rotarod Test for Ataxia: This test assesses motor coordination and balance in rodent models.

-

Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.

-

Procedure: Mice are placed on the rod, which is then set to accelerate, for instance, from 4 to 40 rpm over a 300-second period.

-

Data Collection: The latency to fall from the rod is recorded for each animal.

-

Analysis: An increase in the latency to fall in compound-treated animals compared to vehicle-treated controls indicates an improvement in motor coordination. The test is typically repeated over several trials and days to assess motor learning.

-

-

Pentylenetetrazol (PTZ) Kindling Model for Seizure Susceptibility: This model is used to evaluate the anticonvulsant properties of a compound.

-

Induction of Kindling: A sub-convulsive dose of PTZ (e.g., 35 mg/kg) is administered to rodents every other day.

-

Seizure Scoring: After each PTZ injection, animals are observed for a set period (e.g., 30 minutes), and the severity of seizures is scored using a standardized scale (e.g., Racine scale).

-

Compound Testing: The test compound is administered prior to each PTZ injection to assess its ability to suppress the development of kindled seizures or reduce the seizure score in fully kindled animals.

-

Analysis: A significant reduction in the average seizure score or a delay in the progression to more severe seizures in the compound-treated group compared to the vehicle group indicates anticonvulsant activity.

-

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The modulation of Kv3 channels is not only a result of direct interaction with small molecules but is also intricately regulated by intracellular signaling cascades. Furthermore, the binding of these novel openers to the channel can induce conformational changes that allosterically modulate channel gating.

Caption: Signaling pathways involved in the modulation of Kv3 channels.

This diagram illustrates that novel Kv3 channel openers bind to an allosteric site on the channel, leading to increased potassium efflux and subsequent changes in neuronal firing. Concurrently, intracellular signaling molecules like Protein Kinase C (PKC) and other kinases can phosphorylate the channel, providing another layer of regulation on its activity.

Experimental Workflow for Kv3 Channel Opener Drug Discovery

The preclinical development of a novel Kv3 channel opener follows a logical progression from in vitro characterization to in vivo efficacy studies.

References

- 1. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The binding and mechanism of a positive allosteric modulator of Kv3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a potent and novel potassium channel positive modulator aut00201 attenuates cellular dysfunction, ataxia, and seizure susceptibility in a mouse model of progressive myoclonus epilepsy type 7 [aesnet.org]

An In-depth Technical Guide to the Biophysical Properties of Kv3.1 Voltage-Gated Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biophysical properties of the Kv3.1 voltage-gated potassium channel, a key regulator of neuronal excitability. The content herein is curated for professionals in neuroscience research and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Biophysical Characteristics of Kv3.1

Kv3.1 channels, encoded by the KCNC1 gene, are members of the Shaw-related subfamily of voltage-gated potassium channels. They are distinguished by their unique biophysical profile, which is critical for enabling high-frequency firing in neurons such as fast-spiking GABAergic interneurons, auditory brainstem neurons, and cerebellar Purkinje cells[1][2]. Key characteristics include a high threshold for activation, rapid activation and deactivation kinetics, and low rates of inactivation during brief depolarizations[3][4].

Electrophysiological Properties

The defining features of Kv3.1 channels are their gating kinetics and voltage dependence. These channels typically activate at depolarized membrane potentials, generally more positive than -20 mV, and exhibit very fast opening and closing rates[5]. This allows for rapid repolarization of the action potential, minimizing the refractory period and enabling sustained high-frequency firing.

Table 1: Voltage-Dependence of Kv3.1 Activation and Inactivation

| Parameter | Cell Type | Splice Variant | Value (mV) | Reference |

| V½ of Activation | SH-SY5Y | Endogenous | 9.6 ± 5.1 | (6) |

| HEK293 | hKv3.1b | 10.77 ± 0.32 | (7) | |

| CHO | rKv3.1b | Control: ~ -10 | (5) | |

| HEK293 | hKv3.1α | ~22.6 ± 1.9 | (2) | |

| V½ of Steady-State Inactivation | CHO | rKv3.1b | -9.2 ± 0.6 | (5) |

| Various | Kv3.1 | ~ -10 | (3) |

Table 2: Gating Kinetics of Kv3.1 Channels

| Parameter | Cell Type | Voltage | Value | Reference |

| Activation Time Constant (τ_act) | MNTB Neurons | 0 mV | 5.53 ± 0.65 ms | (8) |

| +60 mV | 0.50 ± 0.02 ms | (8) | ||

| CHO-Kv3.1 | 0 mV | 4.36 ± 0.39 ms | (8) | |

| +60 mV | 0.53 ± 0.05 ms | (8) | ||

| Deactivation Time Constant (τ_deact) | MNTB Neurons | -20 mV | 5.2 ± 0.3 ms | (8) |

| CHO-Kv3.1 | -20 mV | 6.8 ± 0.3 ms | (8) | |

| Inactivation Time Constants | SH-SY5Y | Not specified | 700 ms and 5 s | (6) |

Single-Channel Conductance

Single-channel studies of Kv3.1 have reported unitary conductances ranging from 8 to 27 pS in physiological solutions. This variability may be attributed to the different cell types and recording conditions used across studies.

Ion Selectivity

Kv3.1 channels are highly selective for potassium ions (K⁺), a feature conferred by the conserved TTVGYG signature sequence in the pore-forming P-loop region.

Pharmacology of Kv3.1 Channels

The pharmacological modulation of Kv3.1 channels is a significant area of research for the development of therapeutics for neurological disorders such as schizophrenia, epilepsy, and hearing disorders.

Table 3: Pharmacological Modulators of Kv3.1 Channels

| Compound | Type | Effect | Concentration | Reference |

| Tetraethylammonium (TEA) | Blocker | Inhibits Kv3.1 current | IC₅₀ ~0.2-1 mM | (9) |

| 4-Aminopyridine (4-AP) | Blocker | Inhibits Kv3.1 current | Micromolar concentrations | (10) |

| AUT1 | Positive Modulator | Shifts V½ of activation to more negative potentials | 10 µM | (11) |

| AUT2 | Positive Modulator | Shifts V½ of activation and inactivation to more negative potentials | 1-10 µM | (11) |

| RE1 | Positive Modulator | Shifts V½ of activation to more negative potentials | EC₅₀ = 4.5 µM | (7) |

| EX15 | Positive Modulator | Shifts V½ of activation to more negative potentials | EC₅₀ = 1.3 µM | (7) |

| "Kv3.1 modulator 2" (compound 4) | Positive Modulator | Shifts V½ of activation to more negative potentials | Potentiation at 1.25 µM | (12) |

Experimental Protocols

The characterization of Kv3.1 channel biophysics predominantly relies on the whole-cell patch-clamp technique in heterologous expression systems like Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells.

Detailed Methodology: Whole-Cell Patch-Clamp Recording of Kv3.1 in HEK293 Cells

This protocol outlines the key steps for recording Kv3.1 currents from transiently transfected HEK293 cells.

1. Cell Culture and Transfection:

-

Culture HEK293 cells under standard conditions.

-

Transiently transfect the cells with a plasmid encoding the human Kv3.1 subunit (e.g., Kv3.1a or Kv3.1b) using a suitable transfection reagent.

-

Co-transfect with a fluorescent marker (e.g., GFP) to facilitate the identification of successfully transfected cells.

-

Perform recordings 24-48 hours post-transfection.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Na₂ATP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Establish a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Use a patch-clamp amplifier and data acquisition software to record ionic currents.

-

Compensate for series resistance (75-90%) to minimize voltage-clamp errors.

4. Voltage-Clamp Protocols:

-

Activation: From a holding potential of -80 mV or -90 mV, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward K⁺ currents.

-

Deactivation: Following a depolarizing pulse to activate the channels (e.g., to +20 mV), apply repolarizing voltage steps (e.g., from 0 mV to -120 mV) to measure the time course of channel closing (tail currents).

-

Steady-State Inactivation: Apply a series of long (e.g., 30 s) conditioning pre-pulses to various potentials before a test pulse to a depolarized potential (e.g., +40 mV) to determine the voltage at which half of the channels are inactivated.

5. Data Analysis:

-

Plot peak current amplitudes against the corresponding test potentials to generate current-voltage (I-V) relationships.

-

Calculate conductance (G) at each voltage (G = I / (V - V_rev)) and normalize to the maximal conductance (G_max) to generate conductance-voltage (G-V) curves.

-

Fit G-V curves with a Boltzmann function to determine the half-activation voltage (V½) and the slope factor (k).

-

Fit the time course of current activation and deactivation with exponential functions to determine the respective time constants.

Signaling Pathways and Logical Relationships

The expression and function of Kv3.1 channels are subject to regulation by various intracellular signaling pathways.

Regulation of Kv3.1 Expression

Studies have shown that the expression of Kv3.1 splice variants, Kv3.1a and Kv3.1b, is differentially regulated by signaling cascades involving basic fibroblast growth factor (bFGF), membrane depolarization, and protein kinase C (PKC).

Experimental Workflow for Characterizing a Kv3.1 Modulator

The following diagram illustrates a typical workflow for the electrophysiological characterization of a novel Kv3.1 modulator.

Logical Relationship of Kv3.1 Properties and Neuronal Function

The unique biophysical properties of Kv3.1 channels are directly linked to their physiological role in enabling high-frequency neuronal firing.

References

- 1. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]

- 2. Kv3.1 channelopathy: a novel loss-of-function variant and the mechanistic basis of its clinical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biophysical properties of Kv3.1 channels in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biophysical characterization of KV3.1 potassium channel activating compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kv3 voltage-gated potassium channels regulate neurotransmitter release from mouse motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

The Structural Basis of Kv3.1 Channel Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated potassium channel Kv3.1, encoded by the KCNC1 gene, is a critical regulator of neuronal excitability, particularly in fast-spiking neurons.[1][2] Its unique biophysical properties, characterized by a high activation threshold (around -10 mV to -20 mV) and rapid activation and deactivation kinetics, enable neurons to fire action potentials at high frequencies.[2][3][4] This capability is essential for the proper functioning of various brain regions, including the auditory brainstem, cerebellum, and cortical interneurons. Dysregulation of Kv3.1 channel function has been implicated in a range of neurological disorders, including epilepsy, schizophrenia, and Alzheimer's disease, making it a significant therapeutic target. This guide provides an in-depth technical overview of the structural basis for Kv3.1 channel modulation, focusing on its molecular architecture, the mechanisms of action of various modulators, and the experimental methodologies used for their characterization.

I. Molecular Architecture of the Kv3.1 Channel

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented high-resolution structures of the human Kv3.1 channel, revealing key architectural features that underpin its unique gating properties and susceptibility to modulation.

Like other voltage-gated potassium channels, Kv3.1 assembles as a tetramer of four identical alpha subunits. Each subunit consists of six transmembrane helices (S1-S6) and cytoplasmic N- and C-termini. The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments from all four subunits come together to form the central pore domain (PD).

A distinctive feature of the Kv3.1 channel is the unique arrangement of its cytoplasmic tetramerization domain (T1 domain). Cryo-EM structures have shown that the T1 domain of Kv3.1 exhibits a significant rotation compared to other Kv channels, which influences the channel's gating kinetics. This unique conformation facilitates interactions with the C-terminal axonal targeting motif and key components of the gating machinery, providing a structural basis for its gating control. The T1 domain also contains a well-resolved zinc binding site, suggesting a role for this ion in channel regulation.

II. Mechanisms of Kv3.1 Channel Modulation

The function of the Kv3.1 channel can be modulated by a variety of factors, including small molecules, peptide toxins, and post-translational modifications. These modulators can either enhance (positive modulators) or inhibit (negative modulators) channel activity, primarily by altering its voltage-dependent gating properties.

Small Molecule Modulators

A growing number of small molecules have been identified as positive modulators of Kv3.1 channels. These compounds typically cause a hyperpolarizing (leftward) shift in the voltage-dependence of activation, meaning the channel opens at more negative membrane potentials. This leads to an increase in the potassium current at sub-threshold potentials, which can help to repolarize the membrane more efficiently and sustain high-frequency firing.

Recent cryo-EM structures of Kv3.1 in complex with positive modulators have revealed a novel, allosteric binding site. This site is located at the extracellular interface between the VSD of one subunit and the pore domain of an adjacent subunit. The binding of a modulator to this pocket induces conformational changes in the channel, particularly in the turret loop (the extracellular loop between S5 and the pore helix), which are transmitted to the VSD to favor the open state.

Table 1: Effects of Positive Allosteric Modulators on Kv3.1 Channel Gating

| Modulator | Concentration | Effect on V0.5 of Activation | Maximum Potentiation | Reference |

| AUT1 | Lower concentrations | Leftward shift | - | |

| AUT2 | Lower concentrations | Leftward shift | - | |

| AUT5 | 2 µM | Significant positive modulation | - | |

| AUT5 | 3.2 µM (EC50) | ΔV0.5 = -11.2 ± 1.0 mV | 8.7 ± 1.9% increase in Gmax | |

| Lu AG00563 | - | Lowers voltage threshold for activation | Increased peak current | |

| Compound-4 | 1.25 µM | - | 205% | |

| EX15 | - | Positive modulatory effect | - | |

| RE01 | - | Positive modulatory effect | - |

Peptide Toxin Modulators

Peptide toxins isolated from animal venoms have been instrumental in probing the structure and function of ion channels. Blood-depressing substance I (BDS-I), a toxin from the sea anemone Anemonia sulcata, was initially thought to be a specific blocker of Kv3.4 channels but was later found to also inhibit Kv3.1 and Kv3.2 channels.

BDS toxins do not act as simple pore blockers. Instead, they are gating modifiers that shift the voltage-dependence of activation to more positive potentials and slow the activation kinetics. This inhibitory effect is thought to occur through interaction with the VSD of the channel.

Table 2: Effects of BDS Toxins on Kv3.1 Channel Gating

| Toxin | Concentration | Effect on Peak Current (at +40 mV) | Effect on V1/2 of Activation | Reference |

| BDS-I | 500 nM | 45.3 ± 3.3% inhibition | ~10–20 mV positive shift | |

| BDS-II | 500 nM | 46.6 ± 2.9% inhibition | ~10–20 mV positive shift |

Post-Translational Modulation: Phosphorylation

The activity of Kv3.1 channels can also be regulated by post-translational modifications, most notably phosphorylation. The Kv3.1b splice variant, which is the predominant isoform in the mature nervous system, is a substrate for phosphorylation by protein kinase C (PKC) at Serine-503 in its C-terminus.

Phosphorylation of this site decreases the Kv3.1 current, which can reduce the ability of neurons to fire at high frequencies. This regulatory mechanism is dynamic, with both conventional and novel PKC isozymes contributing to the basal phosphorylation and its modulation in response to neuronal activity. For example, high-frequency electrical stimulation can lead to dephosphorylation and a subsequent recovery of basal phosphorylation mediated by specific PKC isozymes.

III. Experimental Protocols

The characterization of Kv3.1 channel structure and modulation relies on a combination of sophisticated experimental techniques.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution three-dimensional structure of the Kv3.1 channel, both in its apo state and in complex with modulators.

Methodology:

-

Protein Expression and Purification: Full-length wild-type human Kv3.1 is expressed in a suitable cell line (e.g., HEK293 cells). The protein is then solubilized from the cell membrane using detergents and purified to homogeneity using affinity and size-exclusion chromatography.

-

Sample Preparation: The purified Kv3.1 protein, with or without a bound modulator, is applied to a cryo-EM grid. The grid is then rapidly frozen in liquid ethane to vitrify the sample.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of the randomly oriented protein particles are collected.

-

Image Processing and 3D Reconstruction: The 2D images are processed to align and classify the particles. These classified images are then used to reconstruct a high-resolution 3D density map of the channel.

-

Model Building and Refinement: An atomic model of the Kv3.1 channel is built into the cryo-EM density map and refined to fit the data.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the ionic currents flowing through Kv3.1 channels and to characterize the effects of modulators on channel gating and kinetics.

Methodology:

-

Cell Preparation: A cell line (e.g., CHO or HEK293 cells) stably or transiently expressing the Kv3.1 channel is cultured on glass coverslips.

-

Recording Setup: A coverslip with the cells is placed in a recording chamber on the stage of a microscope. The chamber is perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.

-

Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane. A brief pulse of suction is then applied to rupture the patch of membrane under the pipette, establishing the whole-cell recording configuration. This allows for control of the membrane potential and measurement of the total current flowing across the cell membrane.

-

Voltage-Clamp Protocols: The membrane potential is held at a negative potential (e.g., -90 mV) where the channels are closed. A series of depolarizing voltage steps are then applied to activate the channels, and the resulting potassium currents are recorded. To study the effect of a modulator, the compound is applied to the bath solution, and the voltage-clamp protocol is repeated.

-

Data Analysis: The recorded currents are analyzed to determine various parameters of channel function, including the current-voltage (I-V) relationship, the voltage-dependence of activation (G-V curve), and the kinetics of activation, deactivation, and inactivation.

IV. Visualizing Signaling and Experimental Workflows

To better understand the complex relationships in Kv3.1 channel modulation, the following diagrams illustrate key pathways and experimental processes.

Caption: Overview of Kv3.1 channel modulation pathways.

References

- 1. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Apo and ligand-bound high resolution Cryo-EM structures of the human Kv3.1 channel reveal a novel binding site for positive modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Kv3.1 Expression Patterns in the Central Nervous System

This technical guide provides a comprehensive overview of the expression patterns of the Kv3.1 voltage-gated potassium channel within the central nervous system (CNS). Designed for researchers, scientists, and drug development professionals, this document details the distribution of Kv3.1, its splice variants, and the experimental methodologies used for its characterization.

Introduction to Kv3.1

The Kv3.1 potassium channel, encoded by the KCNC1 gene, is a critical component in neurons that sustain high-frequency firing.[1][2][3] Its unique biophysical properties, including a high activation threshold and rapid deactivation kinetics, enable the swift repolarization of action potentials, which is essential for the faithful transmission of high-frequency signals in various neural circuits.[3][4] The Kv3.1 gene produces two major splice variants, Kv3.1a and Kv3.1b, which differ only in their C-terminal sequences. This variation leads to differential subcellular localization and regulation, adding a layer of complexity to its function. Understanding the precise expression patterns of these variants is crucial for elucidating their physiological roles and for the development of targeted therapeutics for neurological disorders such as epilepsy and schizophrenia.

Regional and Cellular Expression of Kv3.1 in the CNS

Kv3.1 exhibits a distinct and heterogeneous expression pattern throughout the central nervous system. Its presence is most prominent in neuronal populations characterized by high-frequency firing.

Kv3.1 mRNA and Protein Distribution

The following table summarizes the relative expression levels of Kv3.1 mRNA and protein in various regions of the adult rat and mouse brain, as determined by in situ hybridization and immunohistochemistry.

| Brain Region | Subregion | Kv3.1 mRNA Expression Level | Kv3.1 Protein Expression Level | Key References |

| Cerebellum | Granule Cells | High | High | |

| Purkinje Cells | Moderate (Kv3.1, Kv3.3, Kv3.4 expressed) | Present | ||

| Deep Cerebellar Nuclei | High | High | ||

| Basal Ganglia | Globus Pallidus | High | High | |

| Substantia Nigra pars reticulata | High | High | ||

| Caudate-Putamen | Low to Moderate (in interneurons) | Low to Moderate (in interneurons) | ||

| Subthalamic Nucleus | High | N/A | ||

| Thalamus | Reticular Thalamic Nucleus | High | High | |

| Medial Geniculate Nucleus | Low | Low | ||

| Auditory System | Cochlear Nucleus | High | High | |

| Superior Olive | High | High | ||

| Nuclei of the Lateral Lemniscus | High | High | ||

| Inferior Colliculus | High | High | ||

| Medial Nucleus of the Trapezoid Body (MNTB) | High | High | ||

| Hippocampus | Interneurons (Parvalbumin-positive) | High | High | |

| Pyramidal Cells | Low/Absent | Low/Absent | ||

| Neocortex | Interneurons (Parvalbumin-positive) | High | High | |

| Pyramidal Cells | Low/Absent (except Meynert cells) | Low/Absent (except Meynert cells) | ||

| Brainstem | Vestibular Nuclei | High | High | |

| Pontine Nuclei | High | High | ||

| Oculomotor Nucleus | High | High | ||

| Spinal Cord | Gray Matter | High | High | |

| Nodes of Ranvier | N/A | Present (in a subset) |

N/A: Data not available from the provided search results.

Subcellular Localization of Kv3.1a and Kv3.1b

A key aspect of Kv3.1 function is the differential subcellular targeting of its splice variants. This differential localization suggests distinct roles for each isoform in neuronal computation.

-

Kv3.1b: This is the predominant isoform in the adult brain. It is prominently expressed in the somatic and proximal dendritic membranes of specific neuronal populations. The axons of many of these neurons also express Kv3.1b protein. In some neurons, Kv3.1b is also found at the nodes of Ranvier.

-

Kv3.1a: In contrast, Kv3.1a is primarily localized to the axons and presynaptic terminals of some of the same neuronal populations that express Kv3.1b somatically. There is generally little to no Kv3.1a protein expression in the somatodendritic membrane.

This differential distribution is illustrated in the following diagram:

Caption: Differential targeting of Kv3.1a and Kv3.1b isoforms in a neuron.

Experimental Protocols

The characterization of Kv3.1 expression patterns relies on several key molecular and histological techniques. Below are detailed methodologies synthesized from common research practices.

Immunohistochemistry (IHC) for Kv3.1b

This protocol is for the detection of Kv3.1b protein in brain tissue sections.

-

Tissue Preparation:

-

Perfuse the animal transcardially with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in 30% sucrose in PBS.

-

Section the brain into 40-50 µm thick sections using a cryostat or vibrating microtome.

-

-

Staining Procedure:

-

Wash free-floating sections in PBS.

-

Perform antigen retrieval if necessary (e.g., incubation in 10 mM sodium citrate buffer, pH 6.0, at 80°C for 30 minutes).

-

Permeabilize sections with 0.3% Triton X-100 in PBS for 30 minutes.

-

Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1-2 hours at room temperature.

-

Incubate sections with a primary antibody against Kv3.1b (e.g., mouse anti-Kv3.1b, 1:400) overnight at 4°C.

-

Wash sections three times in PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500) for 2 hours at room temperature in the dark.

-

Wash sections three times in PBS.

-

Counterstain nuclei with DAPI (1 µg/mL) for 10 minutes.

-

Mount sections onto glass slides and coverslip with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the sections using a confocal or fluorescence microscope.

-

In Situ Hybridization (ISH) for Kv3.1 mRNA

This protocol is for the localization of Kv3.1 mRNA in brain tissue.

-

Probe Preparation:

-